molecular formula C16H13NO4 B15168165 1-(4-Aminophenyl)-3-(2H-1,3-benzodioxol-5-yl)propane-1,3-dione CAS No. 622852-77-1

1-(4-Aminophenyl)-3-(2H-1,3-benzodioxol-5-yl)propane-1,3-dione

Cat. No.: B15168165
CAS No.: 622852-77-1
M. Wt: 283.28 g/mol
InChI Key: RTXQEKPMGAFPPQ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(2H-1,3-benzodioxol-5-yl)propane-1,3-dione is an organic compound that features both an aminophenyl group and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-(2H-1,3-benzodioxol-5-yl)propane-1,3-dione typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Amination of the Phenyl Ring:

    Coupling Reaction: The final step involves coupling the aminophenyl group with the benzodioxole moiety through a suitable linker, such as a propane-1,3-dione.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-(2H-1,3-benzodioxol-5-yl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(2H-1,3-benzodioxol-5-yl)propane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-3-phenylpropane-1,3-dione: Lacks the benzodioxole moiety.

    1-(4-Nitrophenyl)-3-(2H-1,3-benzodioxol-5-yl)propane-1,3-dione: Contains a nitro group instead of an amino group.

Properties

CAS No.

622852-77-1

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

1-(4-aminophenyl)-3-(1,3-benzodioxol-5-yl)propane-1,3-dione

InChI

InChI=1S/C16H13NO4/c17-12-4-1-10(2-5-12)13(18)8-14(19)11-3-6-15-16(7-11)21-9-20-15/h1-7H,8-9,17H2

InChI Key

RTXQEKPMGAFPPQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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